molecular formula C11H9NO2S B8631949 5-(3-Hydroxyphenyl)-2-thiophenecarboxamide

5-(3-Hydroxyphenyl)-2-thiophenecarboxamide

Cat. No. B8631949
M. Wt: 219.26 g/mol
InChI Key: LQSYOLVFFWKQRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-Hydroxyphenyl)-2-thiophenecarboxamide is a useful research compound. Its molecular formula is C11H9NO2S and its molecular weight is 219.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-(3-Hydroxyphenyl)-2-thiophenecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3-Hydroxyphenyl)-2-thiophenecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-(3-Hydroxyphenyl)-2-thiophenecarboxamide

Molecular Formula

C11H9NO2S

Molecular Weight

219.26 g/mol

IUPAC Name

5-(3-hydroxyphenyl)thiophene-2-carboxamide

InChI

InChI=1S/C11H9NO2S/c12-11(14)10-5-4-9(15-10)7-2-1-3-8(13)6-7/h1-6,13H,(H2,12,14)

InChI Key

LQSYOLVFFWKQRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC=C(S2)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The mixture of ethyl 5-{3-[(2-oxoethyl)oxy]phenyl}-2-thiophenecarboxylate (1.3 g, 4.48 mmol), 2N aqueous lithium hydroxide solution (5 ml, 10 mmol) and tetrahydrofuran (10 ml) was heated to reflux for 12 h. The reaction mixture was cooled, concentrated in vacuo to remove tetrahydrofuran, acidified to pH1-2 with 2N HCl, and extracted with ethyl acetate three times. The combined extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The solid residue (0.75 g) was dissolved in dry tetrahydrofuran (15 ml) and cooled to 0° C. (Chloromethylene)dimethylammonium chloride (Aldrich, 0.52 g, 4 mmol) was added in one portion. The mixture was stirred at 0° C. for 4 h. The pre-cooled (0° C.) mixture of 28% ammonium hydroxide aqueous solution (2.5 ml) and water (2.5 ml) was added, and the reaction mixture was stirred at the room temperature. Tetrahydrofuran was removed in vacuo and the residue was extracted with ethyl acetate three times. The combined extracts were washed with brine, dried over magnesium sulfate and concentrated in vacuo. The residue was purified by silica gel column chromatography (80% ethyl acetate in hexanes) to give the title compound as a brown solid.
Name
ethyl 5-{3-[(2-oxoethyl)oxy]phenyl}-2-thiophenecarboxylate
Quantity
1.3 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
2.5 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three

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